A Technical Guide to 2-Methyl-1,2-oxaphospholan-5-one 2-oxide (CAS 15171-48-9): A Reactive Flame Retardant
A Technical Guide to 2-Methyl-1,2-oxaphospholan-5-one 2-oxide (CAS 15171-48-9): A Reactive Flame Retardant
This document serves as an in-depth technical guide for researchers, chemists, and professionals in material science and drug development focused on the cyclic phosphonate ester, 2-Methyl-1,2-oxaphospholan-5-one 2-oxide. Esteemed for its role as a highly effective reactive flame retardant, this guide elucidates its chemical identity, synthesis, mechanisms of action, and key application considerations.
Introduction
2-Methyl-1,2-oxaphospholan-5-one 2-oxide, registered under CAS number 15171-48-9, is a heterocyclic organophosphorus compound. Structurally, it is a five-membered ring containing a phosphorus-carbon bond, a phosphoryl group (P=O), and an ester linkage. This unique arrangement imparts high reactivity, allowing it to be chemically integrated into polymer backbones, most notably polyethylene terephthalate (PET), to create inherently flame-retardant materials.[1] Unlike additive flame retardants, its covalent bonding prevents leaching, ensuring permanent performance and enhanced material safety. Its primary commercial identity is as a key component in flame-retardant polyester fibers.[2]
Section 1: Physicochemical Properties and Identification
Accurate identification and understanding of the compound's physical properties are foundational for its application. It typically presents as a white crystalline powder.[3] It exhibits solubility in organic solvents such as ethanol and dimethylformamide but is insoluble in water.[3]
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 15171-48-9 | [4] |
| Molecular Formula | C₄H₇O₃P | [3] |
| Molecular Weight | 134.07 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 97-98 °C | [3] |
| Boiling Point | 192 °C (at 760 mmHg) | [3] |
| Density | ~1.26 - 1.3 g/cm³ | [3] |
| Flash Point | 84 °C | [3] |
| Synonyms | 2-Methyl-5-oxo-1,2-oxaphospholane 2-oxide, Exolit PE 110, Exolit PR 110 | [3] |
| SMILES | CP1(=O)OC(=O)CC1 | N/A |
| InChI Key | LFMAOMQWCSTELR-UHFFFAOYSA-N | [4] |
Section 2: Synthesis Pathway and Representative Protocol
While specific industrial synthesis protocols are proprietary, the formation of 2-methyl-1,2-oxaphospholan-5-one 2-oxide can be logically deduced from the reaction of methyldichlorophosphine (CH₃PCl₂) and acrylic acid (CH₂=CHCOOH). The reaction proceeds through a proposed mechanism involving addition and subsequent intramolecular condensation.
Plausible Synthetic Mechanism
The synthesis is believed to occur in two main stages:
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Michael-type Addition: The phosphorus atom of methyldichlorophosphine acts as a nucleophile, attacking the β-carbon of acrylic acid. This is followed by the addition of the acidic proton to the α-carbon.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular esterification. The hydroxyl group of the carboxylic acid attacks the phosphorus center, leading to the formation of the five-membered ring and the elimination of two molecules of hydrogen chloride (HCl).
Diagram 1: Proposed Synthesis Workflow
A logical workflow for the laboratory-scale synthesis of the target compound.
Representative Laboratory Protocol
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Reactor Setup: A dry, 500 mL three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolving HCl). The system is flushed with dry nitrogen.
-
Charging Reactants: Charge the flask with methyldichlorophosphine (e.g., 0.5 mol) dissolved in 200 mL of an inert solvent like dry toluene.
-
Addition: Cool the flask in an ice bath to 0-5 °C. Add acrylic acid (e.g., 0.5 mol) dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux (approx. 80-110 °C depending on the solvent) for 4-6 hours or until the evolution of HCl gas ceases.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid residue is purified by recrystallization. Dissolve the crude product in a minimal amount of hot toluene, and then add heptane until turbidity is observed. Cool the solution slowly to induce crystallization.
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Isolation: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to yield the final product.
Section 3: Core Application - Mechanism of Flame Retardancy
The efficacy of 2-methyl-1,2-oxaphospholan-5-one 2-oxide as a flame retardant stems from its ability to act in both the gas phase and the condensed (solid) phase during combustion. This dual-mode action is a hallmark of modern phosphorus-based flame retardants.
-
Condensed Phase Action: Upon heating, the compound decomposes to form phosphoric and polyphosphoric acids. These acidic species act as catalysts for the dehydration of the polymer matrix, promoting the formation of a stable, insulating layer of char on the material's surface. This char layer serves as a physical barrier that limits the evolution of flammable volatile gases and shields the underlying polymer from heat and oxygen.[5]
-
Gas Phase Action: Simultaneously, thermal decomposition releases volatile, phosphorus-containing radical species (primarily PO• and PO₂•) into the flame.[3][5] These radicals are highly effective at quenching the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction.[6] By interrupting this cycle, the flame intensity is reduced, and the fire's spread is inhibited.
Diagram 2: Dual-Phase Flame Retardant Mechanism
Illustrates the key chemical events in both the condensed and gas phases during combustion.
Section 4: Advanced Characterization (Predicted)
While peer-reviewed spectral data for this specific compound is not widely published, its structure allows for the prediction of key spectroscopic features. Researchers synthesizing or analyzing this compound can use the following predicted data as a reference for confirmation.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | P-CH₃ | δ 1.2 – 1.5 ppm (doublet) | Methyl group attached to phosphorus, split by ³¹P. |
| P-CH₂- | δ 1.8 – 2.5 ppm (multiplet) | Methylene group adjacent to phosphorus. | |
| -CH₂-C=O | δ 2.2 – 2.6 ppm (multiplet) | Methylene group adjacent to carbonyl. | |
| ¹³C NMR | P-CH₃ | δ ~20-30 ppm (doublet) | Aliphatic carbon coupled to phosphorus. |
| P-CH₂- | δ ~30-40 ppm (doublet) | Aliphatic carbon coupled to phosphorus. | |
| -CH₂-C=O | δ ~40-50 ppm | Aliphatic carbon adjacent to carbonyl. | |
| C=O | δ ~170-175 ppm | Carbonyl carbon of the ester. | |
| ³¹P NMR | P=O | δ +30 to +50 ppm | Typical range for cyclic phosphonate esters.[7] |
| IR Spec. | P=O Stretch | 1250 - 1300 cm⁻¹ (strong) | Characteristic phosphoryl group absorption. |
| C=O Stretch | 1720 - 1750 cm⁻¹ (strong) | Ester carbonyl group absorption. | |
| P-O-C Stretch | 1000 - 1100 cm⁻¹ (strong) | Characteristic ester linkage absorption. | |
| C-H Stretch | 2850 - 3000 cm⁻¹ | Aliphatic C-H bonds. |
Section 5: Other Potential Applications
Beyond its primary use in flame retardancy, the inherent reactivity of 2-methyl-1,2-oxaphospholan-5-one 2-oxide makes it a valuable intermediate in organic synthesis. The strained five-membered ring can be opened by various nucleophiles, providing a pathway to introduce the methylphosphinate moiety into other molecules. This functionality is of interest in medicinal chemistry and the synthesis of novel ligands or specialty chemicals. For instance, it can be used to synthesize novel nitrogen-containing phosphinates with unique properties.[7]
Section 6: Safety, Handling, and Storage
Based on available supplier safety data, 2-methyl-1,2-oxaphospholan-5-one 2-oxide is not classified as a hazardous substance.[8] However, as with all laboratory chemicals, prudent handling practices are essential.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid ingestion, inhalation, and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Wash out mouth with water. Do not induce vomiting.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]
-
References
A consolidated list of sources cited throughout this guide is provided for verification and further reading.
-
Ruico. (n.d.). Gas phase flame retardant mechanism. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanisms of Phosphorus Flame Retardants: Gas vs. Condensed Phase Action. Retrieved from [Link]
-
KMT Industrial. (n.d.). Flame Retardant Mechanism: A Comprehensive Guide. Retrieved from [Link]
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Zhang, T., Yuan, M., Zhang, L., & Wei, X. (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Polymers, 14(21), 4598. Retrieved from [Link]
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ACS Omega. (2021). Synthesis and Characterization of a Novel DOPO-Based Flame Retardant Intermediate and Its Flame Retardancy as a Polystyrene Intrinsic Flame Retardant. ACS Omega. Retrieved from [Link]
-
Royal Society Open Science. (2020). Synthesis of a novel aluminium salt of nitrogen-containing alkylphosphinate with high char formation to flame retard acrylonitrile–butadiene–styrene. Royal Society Open Science, 7(9). Retrieved from [Link]
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Louisy, J. (n.d.). THESE DE DOCTORAT. Université de Lille. Retrieved from [Link]
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ACS Omega. (2019). Novel Nitrogen–Phosphorus Flame Retardant Based on Phosphonamidate: Thermal Stability and Flame Retardancy. ACS Omega. Retrieved from [Link]
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Liu, X., Liu, J., Chen, J., Cai, S., & Hu, C. (2017). Flame-retardant polyvinyl alcohol membrane with high transparency based on a reactive phosphorus-containing compound. Royal Society Open Science, 4(8). Retrieved from [Link]
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Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Dupretz, R. (n.d.). PhD Manuscript. Univ. Lille 1. Retrieved from [Link]
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